2,2-Dimethyl-1H-indene-1,3(2H)-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-11(2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPBWSGZTORGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2,2 Dimethyl 1h Indene 1,3 2h Dione
Foundational Synthetic Routes to the 1H-Indene-1,3(2H)-dione Core
The construction of the fundamental 1H-indene-1,3(2H)-dione skeleton can be achieved through several classical organic reactions, including nucleophilic addition approaches, oxidation-based strategies, and Friedel-Crafts acylation pathways.
Nucleophilic Addition Approaches to Indene-1,3(2H)-diones
One of the most common and established methods for synthesizing the 1,3-indandione (B147059) core involves a base-catalyzed intramolecular cyclization of a diester, known as the Dieckmann condensation. This reaction is effective for forming five- or six-membered rings. In a typical procedure, a diester undergoes intramolecular condensation in the presence of a base to yield a β-keto ester.
Another prevalent nucleophilic addition approach is the condensation of phthalic anhydride with compounds containing an active methylene (B1212753) group, such as malonic esters or acetoacetic esters. For instance, phthalic anhydride can be condensed with acetoacetic ester in a solution of acetic anhydride and triethylamine. Similarly, reacting phthalyl chloride with sodium acetoacetic ester can produce derivatives of indan-1,3-dione, which upon hydrolysis with hydrochloric acid, yield the desired 1,3-indandione core. The condensation of phthalic anhydride with malonic ester in the presence of triethylamine also affords phthalylmalonic ester, a precursor to the indandione system. A Chinese patent describes a two-step method starting from phthalate compounds, which undergo a condensation reaction with malonate compounds, followed by hydrolysis and decarboxylation to give 1,3-indandione derivatives wikipedia.orggoogle.com.
These nucleophilic addition reactions provide versatile and widely used pathways to the 1H-indene-1,3(2H)-dione framework, as summarized in the following table.
| Starting Materials | Reagents and Conditions | Product | Reference |
| Diester | Base (e.g., Sodium Ethoxide) | β-keto ester | General Dieckmann Condensation |
| Phthalic Anhydride, Acetoacetic Ester | Acetic Anhydride, Triethylamine | Indan-1,3-dione derivative | General Knowledge |
| Phthalyl Chloride, Sodium Acetoacetic Ester | Hydrolysis with HCl | 1H-Indene-1,3(2H)-dione | General Knowledge |
| Phthalate Compounds, Malonate Compounds | 1. Condensation 2. Hydrolysis and Decarboxylation | 1H-Indene-1,3(2H)-dione derivatives | wikipedia.orggoogle.com |
Oxidation-Based Synthetic Strategies for Indanedione Frameworks
Oxidation-based methods provide an alternative route to the indanedione framework, typically starting from a precursor with the indane skeleton already in place. These strategies involve the oxidation of one or more carbon atoms of the indane ring to form the desired ketone functionalities. While less common for the direct synthesis of the unsubstituted 1,3-indandione, oxidation reactions are crucial for the preparation of certain derivatives. The specific oxidizing agents and reaction conditions are selected based on the desired product and the nature of the starting material.
Friedel-Crafts Acylation Pathways
Friedel-Crafts acylation is a powerful tool for the synthesis of aromatic ketones and can be applied to the construction of the indanedione core. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) organic-chemistry.orgyoutube.com.
In the context of indanedione synthesis, an intramolecular Friedel-Crafts acylation can be employed. This typically involves a precursor molecule containing both an aromatic ring and an acylating agent tethered by a suitable chain. The reaction proceeds via the formation of an acylium ion, which then attacks the aromatic ring to form the cyclic diketone organic-chemistry.orgyoutube.com. A key advantage of Friedel-Crafts acylation is that the resulting ketone is deactivated towards further substitution, preventing polysubstitution products organic-chemistry.org.
The general reaction conditions for Friedel-Crafts acylation are summarized below:
| Reactants | Catalyst | Product | Key Features |
| Aromatic Ring, Acyl Halide/Anhydride | Strong Lewis Acid (e.g., AlCl₃) | Aromatic Ketone | Electrophilic Aromatic Substitution, Prevents Polysubstitution |
Strategies for Introducing Geminal Dimethyl Groups and Other 2,2-Disubstitutions
Once the 1H-indene-1,3(2H)-dione core is synthesized, the next crucial step in the formation of 2,2-Dimethyl-1H-indene-1,3(2H)-dione is the introduction of the two methyl groups at the C2 position. This can be achieved through direct alkylation or via condensation reactions with appropriate precursors.
Direct Alkylation and Dialkylation Methodologies
The methylene protons at the C2 position of 1,3-indandione are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, making this position susceptible to deprotonation and subsequent alkylation. The direct introduction of two methyl groups can be achieved by reacting 1,3-indandione with a methylating agent, such as methyl iodide, in the presence of a suitable base.
The choice of base and reaction conditions is critical to achieve dialkylation. Strong bases like sodium ethoxide or sodium hydride are often employed to generate the enolate anion, which then acts as a nucleophile. The reaction typically proceeds in a stepwise manner, with the first methylation yielding 2-methyl-1,3-indandione, which is then deprotonated and methylated a second time to form the desired 2,2-dimethyl derivative.
Phase-transfer catalysis can also be a useful technique for such alkylations, facilitating the reaction between the water-soluble enolate and the organic-soluble alkylating agent.
A patent describes a process for the dimethylation of active methylene groups using methyl chloride in the presence of a base, which could be applicable to 1,3-indandione youtube.com. Another source mentions the use of methyl iodide for the methylation of phenolic hydroxyl groups under basic conditions, a principle that can be extended to the C-alkylation of active methylene compounds.
Condensation Reactions with Carbonyl Precursors and Meldrum's Acid Analogues
An alternative to direct alkylation is the construction of the indanedione ring with the gem-dimethyl group already incorporated in one of the precursors. This can be achieved through condensation reactions.
One such approach involves the condensation of phthalic anhydride with a derivative of dimethylmalonic acid. The patent CN103121887A outlines a method for preparing 1,3-indandione compounds by reacting phthalate compounds with malonate compounds wikipedia.orggoogle.com. By using a 2,2-dimethylmalonate derivative in this reaction, it is conceivable to directly synthesize the 2,2-dimethyl-1,3-indandione framework.
The general scheme for this approach would involve:
| Precursor 1 | Precursor 2 | Reaction Type | Product |
| Phthalic Anhydride or Phthalate Derivative | 2,2-Dimethylmalonic Acid Derivative | Condensation and Cyclization | This compound |
While specific details for the synthesis of this compound using Meldrum's acid analogues were not extensively found in the initial search, the principles of using substituted malonic acid derivatives in condensation reactions with phthalic anhydride derivatives remain a viable synthetic strategy.
Multicomponent and Cascade Reactions for Indene-1,3(2H)-dione Scaffolds
Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient strategies for building complex molecular architectures from simple starting materials in a single synthetic operation.
One notable cascade reaction involves the treatment of 2-arylidene-1,3-indandiones with 1,3,4-oxathiazol-2-one. This process proceeds via a Michael addition followed by a [3+2] cycloaddition, yielding novel spiroindene-1,3-dione isothiazoline derivatives.
Another significant approach is a three-component reaction utilizing ninhydrin, malononitrile, and various diamines. This reaction, conducted in water without a catalyst, rapidly produces heterocyclic scaffolds such as 2-(imidazolidin-2-ylidene)-1H-indene-1,3(2H)-dione and 2-(tetrahydropyrimidin-2(1H)-ylidene)-1H-indene-1,3(2H)-dione in high yields (73–98%) and short reaction times (10-30 minutes).
Furthermore, a cascade reaction between 1,1-enediamines and 2-benzylidene-1H-indene-1,3(2H)-diones has been developed for the selective synthesis of indenodihydropyridine and indenopyridine compounds. This one-step process constructs new C–C and C–N bonds, with the outcome depending on the choice of solvent; ethanol favors the formation of indenodihydropyridines, while 1,4-dioxane (B91453) leads to indenopyridines.
Cu-Catalyzed Annulation Routes
Copper-catalyzed reactions provide an effective means for constructing the indane-1,3-dione ring system. A two-step procedure has been reported starting from 2-ethynylbenzaldehyde. nih.gov A Cu-catalyzed intramolecular annulation reaction first converts the starting material into 3-hydroxy-2,3-dihydro-1H-inden-1-one in 87% yield. nih.gov Subsequent oxidation of this intermediate with Jones' reagent affords the final indane-1,3-dione product in 95% yield. nih.gov
While not directly yielding the dione, other copper-catalyzed methods are relevant for forming the core indene structure. For instance, a copper-catalyzed intramolecular cascade reaction of conjugated enynones is used to produce substituted 1H-indenes in good to excellent yields under mild conditions. acs.org
Functionalization and Derivatization of the this compound Core
The indene-1,3(2H)-dione scaffold serves as a versatile platform for a wide range of chemical modifications. These transformations can target the active methylene bridge (in analogues), the carbonyl centers, or involve the introduction of new functional groups to create diverse derivatives.
Reactions Involving the Active Methylene Bridge in Analogues (e.g., Knoevenagel Condensation)
The C-2 position of the parent indane-1,3-dione is flanked by two carbonyl groups, making its methylene protons acidic and highly reactive. nih.govencyclopedia.pub This reactivity is exploited in the Knoevenagel condensation. It is crucial to note that this reaction is not possible for this compound, as it lacks these acidic protons at the C-2 position.
In analogues like the parent indane-1,3-dione, condensation with various aldehydes occurs efficiently in ethanol with a catalytic amount of piperidine (B6355638), yielding 2-arylidene-indan-1,3-diones. nih.govacs.org This reaction can also be performed with malononitrile in the presence of sodium acetate or piperidine to synthesize derivatives like 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile. nih.gov
Table 1: Examples of Knoevenagel Condensation with Indane-1,3-dione
| Reactant | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | Piperidine, Ethanol | 2-Benzylidene-1H-indene-1,3(2H)-dione | >70% nih.gov |
| Malononitrile | Sodium Acetate or Piperidine, Ethanol | 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | 61-85% encyclopedia.pub |
| Malononitrile (excess) | Sodium Acetate or Piperidine, Ethanol | 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile | 34-45% encyclopedia.pub |
Modifications of the Carbonyl Centers in the Indene-1,3(2H)-dione System
The two carbonyl groups at the C-1 and C-3 positions are key sites for chemical modification. Depending on the reagents used, one or both of these carbonyls can be reduced to either alcohol (hydroxyl) groups or methylene groups. wikipedia.org
In more complex systems, such as spiro-1,3-indandiones containing a nearby carbon-carbon double bond, the carbonyl groups can undergo intramolecular photochemical reactions. rsc.org These transformations include 1,3-acyl shifts and the Paternò–Büchi reaction, leading to the formation of polycyclic products. rsc.org The condensation reactions that form bis-thiazoles and bis-thiazolidinones (discussed in section 2.3.4) also proceed through the reaction of both carbonyl centers with a bis-nucleophilic reagent. nih.gov
Synthesis of Diazo Derivatives and Their Transformations
The synthesis of 2-diazo-1H-indene-1,3(2H)-dione from the parent indane-1,3-dione is a well-established transformation. nih.gov This reaction is typically achieved through diazotization using tosyl azide in the presence of a base. nih.gov The choice of solvent and base can significantly influence the reaction yield. nih.gov These diazo compounds are valuable intermediates, for example, in 1,3-dipolar cycloaddition reactions for the synthesis of various heterocyclic systems. nih.gov
Table 2: Synthesis of 2-Diazo-1H-indene-1,3(2H)-dione
| Reagent | Solvent/Base | Yield | Reference |
|---|---|---|---|
| Tosyl Azide | Ethanol | 59% | nih.gov |
| Tosyl Azide | Triethylamine | 80% | nih.gov |
| Tosyl Azide | THF | 88% | nih.gov |
| Tosyl Azide | Ethanol (optimized) | 93% | nih.gov |
Formation of Bis-Thiazoles and Bis-Thiazolidinones
Derivatives of indane-1,3-dione can be used to synthesize complex heterocyclic structures like bis-thiazoles and bis-thiazolidinones. nih.gov This is accomplished via a two-step process starting from the parent indane-1,3-dione. nih.gov
Step 1: Indane-1,3-dione is first reacted with hydrazinecarboxamide in ethanol with triethylamine as a base. This reaction forms the intermediate 2,2′-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide). nih.gov
Step 2: This intermediate is then treated with different electrophiles to form the final products.
Reaction with N-aryl-2-oxopropane-hydrazonoyl chloride derivatives yields bis-thiazoles with reported yields of 78-89%. nih.gov
Alternatively, reaction with ethyl (N-arylhydrazono)chloroacetate provides bis-thiazolidinone derivatives in high yields ranging from 79-90%. nih.gov
Synthesis of 2-Hydroxy-1H-indene-1,3(2H)-dione Derivatives
The synthesis of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives is a significant area of research, often utilizing ninhydrin as a key starting material. These derivatives serve as versatile intermediates for more complex molecules.
One prominent synthetic strategy involves the reaction of ninhydrin with various nucleophilic compounds. For instance, a one-pot reaction between ninhydrin and imidazo N-heterocycles (such as those bearing quinoline, isoquinoline, and quinoxaline moieties) under neutral conditions yields a range of 2-hydroxy-2-(heterocyclyl)-1H-indene-1,3(2H)-dione derivatives. pensoft.net The general procedure involves adding a solution of the imidazo compound to a stirred solution of ninhydrin in dichloromethane at room temperature. pensoft.net The reaction mixture is stirred for several hours, after which the solvent is removed, and the product is purified via chromatography. pensoft.net This reaction proceeds through the nucleophilic addition of a carbon atom from the imidazo heterocycle to the central carbonyl carbon of ninhydrin. pensoft.net
Another method for creating C-C bonds at the C-2 position of the indenedione scaffold involves the reaction of ninhydrin with ketones. For example, the reaction of ninhydrin with cyclopentanone in the presence of a base like sodium ethoxide in refluxing methanol produces rac-2-hydroxy-2-(2-oxocyclopentyl)-1H-indene-1,3(2H)-dione. nih.gov
The table below summarizes the synthesis of a specific 2-hydroxy-1H-indene-1,3(2H)-dione derivative.
| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) |
|---|---|---|---|---|
| Ninhydrin | 3-Methyl-imidazo[1,5-a]quinoline | 2-Hydroxy-2-(3-methylimidazo[1,5-a]quinolin-1-yl)-1H-indene-1,3(2H)-dione | 46% | 101–105 |
Formation of Schiff Base Derivatives
Schiff bases are a class of compounds containing a carbon-nitrogen double bond, often formed through the condensation of a primary amine with a carbonyl compound. In the context of indenediones, the ketone functionalities provide reactive sites for the formation of Schiff base derivatives, also known as imines. These derivatives are valuable intermediates in organic synthesis.
A general method for the synthesis of diimine derivatives involves the reaction of a substituted 1H-indene-1,3(2H)-dione with primary amines. For example, 5,6-dinitro-1H-indene-1,3(2H)-dione can be dissolved in absolute ethanol with an acid catalyst, such as p-toluenesulfonic acid. To this solution, an aniline derivative is added, and the mixture is heated under reflux for several hours. Upon cooling, the Schiff base product crystallizes and can be purified by recrystallization. This condensation reaction typically targets the ketone groups of the indenedione core.
Similarly, other derivatives like 2-acetyl-1,3-indandione also react with primary aromatic amines to yield the corresponding Schiff bases, specifically 2-[N-(substituted phenyl)acetimidoyl]-1,3-indandiones. researchgate.net However, investigations into the reaction between 2-acetylindan-1,3-dione and aniline have shown that the product exists as the more stable enamine tautomer, 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione, rather than the Schiff base. researchgate.net
The following table details a representative synthesis of a Schiff base from a substituted indenedione.
| Indenedione Reactant | Amine Reactant | Catalyst | Product | Yield | Melting Point (°C) |
|---|---|---|---|---|---|
| 5,6-Dinitro-1H-indene-1,3(2H)-dione | Aniline | p-Toluenesulfonic acid | 2,2'-(Phenylazanediyl)bis(5,6-dinitro-1H-indene-1,3(2H)-dione) derivative (diimine) | 70% | 170-172 |
Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethyl 1h Indene 1,3 2h Dione
Fundamental Reactivity Patterns of the Indene-1,3(2H)-dione System
The fundamental reactivity of the indene-1,3(2H)-dione core is characterized by the interplay of its constituent functional groups. The dicarbonyl nature of the molecule, flanking a methylene (B1212753) or substituted carbon, gives rise to a rich and varied chemical behavior.
The indandione moiety possesses both nucleophilic and electrophilic characteristics, a duality that drives its diverse reactivity.
Nucleophilic Character : The carbon at the C2 position is situated between two electron-withdrawing carbonyl groups, making the attached protons acidic. wikipedia.org In the presence of a base, deprotonation occurs to form a resonance-stabilized enolate anion. wikipedia.orgevitachem.com This enolate is a potent nucleophile, with the electron density delocalized, though the highest electron density resides on the C2 carbon. wikipedia.org This nucleophilic center can readily participate in reactions with various electrophiles. masterorganicchemistry.com For instance, in aqueous solutions, 1,3-indandione (B147059) partially exists in its enol form. wikipedia.org
Electrophilic Character : Conversely, the carbonyl carbons of the indandione system are electrophilic. masterorganicchemistry.com They are susceptible to attack by nucleophiles, a characteristic reaction of ketones. youtube.com This electrophilicity is central to many of the condensation and addition reactions that the indandione scaffold undergoes. evitachem.comyoutube.com The molecule's ability to accept a pair of electrons to form a new covalent bond defines its electrophilic nature. masterorganicchemistry.com
The balance between nucleophilicity and electrophilicity can be influenced by the reaction conditions and the nature of the reacting species. youtube.com
The indene-1,3(2H)-dione system can undergo both oxidation and reduction, leading to a variety of products.
Oxidation : Oxidation of the indandione system can lead to the formation of more complex derivatives. For example, the oxidation of 2-diazo-1H-indene-1,3(2H)-dione with 3,3-dimethyldioxirane yields 1H-indene-1,2,3-trione hydrate. jazanu.edu.sa
Reduction : The carbonyl groups of the indandione moiety can be reduced to hydroxyl groups or methylene groups, depending on the reducing agent and reaction conditions. wikipedia.org For instance, the reduction of 2-diazo-1H-indene-1,3(2H)-dione with sodium borohydride (B1222165) results in the formation of 2-diazo-3-hydroxyindan-1-one. jazanu.edu.sa
Condensation reactions are a hallmark of the indandione system's reactivity, stemming from the acidity of the C2 protons and the electrophilicity of the carbonyl carbons.
Knoevenagel Condensation : Indane-1,3-dione and its derivatives readily undergo Knoevenagel condensation with aldehydes and ketones. nih.gov This reaction is typically catalyzed by a base like piperidine (B6355638) or sodium acetate. evitachem.comnih.gov
Self-Condensation (Bindone Formation) : A notable reaction of 1,3-indandione is its self-aldol condensation to form an adduct known as Bindone. wikipedia.orgnih.gov This reaction can be catalyzed by both acids and bases. nih.gov Bindone is a potent electron acceptor, even more so than its precursor. nih.gov
Other Condensation Reactions : The indandione scaffold can participate in various other condensation reactions, including those with active methylene compounds like malononitrile, to create more complex structures. evitachem.com
Stereoelectronic Effects of 2,2-Dimethyl Substitution on Reactivity
The introduction of two methyl groups at the C2 position in 2,2-Dimethyl-1H-indene-1,3(2H)-dione significantly alters the reactivity profile observed in the parent 1,3-indandione. These changes are primarily due to steric and electronic effects.
The gem-dimethyl group at the C2 position introduces considerable steric bulk.
Inhibition of Enolization and Condensation : Unlike the parent 1,3-indandione, this compound lacks the acidic protons at the C2 position. This fundamental difference prevents the formation of the corresponding enolate under typical basic conditions and thus inhibits the classical nucleophilic reactions originating from this position, such as the Knoevenagel and self-aldol (Bindone) condensations.
Directing Nucleophilic Attack : The steric hindrance created by the dimethyl groups can influence the trajectory of an incoming nucleophile, potentially directing it towards the less hindered carbonyl carbons. libretexts.org In nucleophilic substitution reactions, significant steric hindrance around the electrophilic carbon can favor a stepwise (SN1-type) mechanism over a concerted (SN2-type) one by impeding backside attack. libretexts.org While this is more directly applicable to substitution at a saturated carbon, the principle of steric shielding of the electrophilic centers remains relevant.
The methyl groups also exert a modest electronic influence on the indandione ring system.
Inductive Effect : Methyl groups are weakly electron-donating through an inductive effect. This can slightly increase the electron density on the adjacent carbonyl carbons, which in turn could subtly decrease their electrophilicity compared to the unsubstituted indandione. However, this effect is generally considered to be minor compared to the overriding steric influences.
Modified Reactivity : The primary electronic consequence of the 2,2-dimethyl substitution is the preclusion of reactions that depend on the acidity of the C2 protons. This effectively channels the reactivity of this compound towards pathways that involve the carbonyl groups as the primary electrophilic sites, without the competing nucleophilic character at C2.
Advanced Reaction Mechanisms of Transformations Involving this compound Analogues
The rigid scaffold of 1,3-indandione, the parent structure of this compound, features highly active methylene protons at the C-2 position, flanked by two carbonyl groups. This structural motif makes it a versatile building block in organic synthesis. nih.govwikipedia.org Analogues of this compound, particularly those that can form reactive intermediates such as ylides, enolates, or dipoles, participate in a wide array of complex chemical transformations. These reactions are instrumental in constructing intricate molecular architectures, including spirocyclic and fused heterocyclic systems.
Cycloaddition Reactions (e.g., [3+2] cycloaddition)
Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of cyclic compounds. Analogues of this compound, such as 2-arylidene-1,3-indandiones and 2-diazo-1,3-indanedione, are excellent substrates for these transformations.
An organocatalytic enantioselective [3+2] cycloaddition has been developed using 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines. This reaction efficiently produces dispiro[benzothiophenone-indandione-pyrrolidine] derivatives, which contain three stereocenters. nih.gov The reaction proceeds with high yields (84–98%) and demonstrates good to excellent diastereoselectivities (dr) and enantioselectivities (ee). nih.gov
| 2-Arylidene-1,3-indandione Reactant | Benzothiophenone Imine Reactant | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 2-Benzylidene-1,3-indandione | N-2,2-difluoroethylbenzothiophenone imine | 90 | >20:1 | 91 |
| 2-(4-Methylbenzylidene)-1,3-indandione | N-2,2-difluoroethylbenzothiophenone imine | 92 | >20:1 | 93 |
| 2-(4-Chlorobenzylidene)-1,3-indandione | N-2,2-difluoroethylbenzothiophenone imine | 98 | 19:1 | 91 |
| 2-(2-Chlorobenzylidene)-1,3-indandione | N-2,2-difluoroethylbenzothiophenone imine | 84 | 9:1 | 83 |
Another important analogue, 2-diazo-1,3-indanedione, serves as a precursor for carbenoid species, which can undergo cycloaddition. For instance, its decomposition in cyclohexene (B86901) leads to the formation of (1R,6S)-spiro[bicyclo[4.1.0]heptane-7,2'-indene]-1',3'-dione, a cyclopropanated derivative. jazanu.edu.sa Furthermore, rhodium(II) acetate-catalyzed reactions of 2-diazo-1,3-indanedione with monosubstituted benzenes yield 2-phenyl-1H-indene-1,3(2H)-dione derivatives. jazanu.edu.sa
Rearrangement Processes
Rearrangement reactions involving indandione analogues provide pathways to structurally diverse and complex molecules that may otherwise be difficult to access.
A notable example is the cascade Fischer indolization/Claisen rearrangement process. This reaction sequence utilizes aryl hydrazines and allyloxyketones to produce 2,2-disubstituted indolin-3-ones in good to excellent yields under mild conditions. rsc.org This protocol offers a facile route to these valuable building blocks, which have been applied in the construction of the benzofuroindoline framework. rsc.org
In a different type of transformation, an alkoxide-mediated rearrangement of certain precursors has been shown to be a facile method for synthesizing indandione-terminated quinoids, which are materials with interesting semiconducting properties. acs.org
Cascade and Multi-Component Transformations
Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, without the need to isolate intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy and are powerful methods for building molecular complexity. wikipedia.org
A selective and environmentally friendly cascade reaction has been demonstrated between 1,1-enediamines and 2-benzylidene-1H-indene-1,3(2H)-diones (BIDs). nih.govacs.org This process allows for the selective synthesis of two different classes of N-heterocycles depending on the reaction conditions. When conducted in ethanol, the reaction yields indenodihydropyridines through a one-step process that forms new C-C and C-N bonds. nih.gov Conversely, if the reaction is performed in 1,4-dioxane (B91453) at reflux, it produces fully aromatized indenopyridine compounds. nih.govacs.org
The proposed mechanism involves an initial Michael addition of the enediamine to the BID, followed by imine-enamine tautomerization and a subsequent cyclization step. nih.gov
| Reactant 1 (1,1-Enediamine) | Reactant 2 (BID) | Solvent | Product Type | Yield (%) |
|---|---|---|---|---|
| 1,1-(Ethane-1,2-diyl)bis(piperidine) | 2-Benzylidene-1H-indene-1,3(2H)-dione | Ethanol | Indenodihydropyridine | 90 |
| 1,1'-(Ethane-1,2-diyl)bis(piperidine) | 2-Benzylidene-1H-indene-1,3(2H)-dione | 1,4-Dioxane | Indenopyridine | 85 |
| 1,1'-(Ethane-1,2-diyl)bis(morpholine) | 2-(4-Chlorobenzylidene)-1H-indene-1,3(2H)-dione | Ethanol | Indenodihydropyridine | 92 |
| 1,1'-(Ethane-1,2-diyl)bis(morpholine) | 2-(4-Chlorobenzylidene)-1H-indene-1,3(2H)-dione | 1,4-Dioxane | Indenopyridine | 86 |
Additionally, 2-diazo-1,3-indanedione can participate in three-component one-pot syntheses. For example, its reaction with an alcohol and a carbonyl compound can lead to structurally constrained tetrahydrofurans, which are analogues of tRNA synthetase inhibitors. jazanu.edu.sa
Intramolecular Proton Transfer Mechanisms
Intramolecular proton transfer (IPT) is a fundamental process that governs the tautomeric equilibria and photochemical behavior of many indandione analogues. The ability of a proton to move between donor and acceptor sites within the same molecule can dramatically alter its structure and properties.
In the solid state, 1,3-indandione exists primarily in its diketo form, but in solution, it can partially enolize. wikipedia.org This tautomerism is central to its reactivity. For certain derivatives, this proton transfer can be remarkably rapid and can even occur in the excited state.
Double Proton Transfer: A new synthetic route has been developed for 3,3′-dihydroxy-2,2′-biindan-1,1′-dione (BIT) derivatives, which are designed to study intramolecular hydrogen bonding. nih.govrsc.org These BIT derivatives exhibit rapid tautomerization through an intramolecular double proton transfer in solution. This phenomenon is also observed in the solid state, as confirmed by variable temperature X-ray diffractometry and solid-state NMR. nih.govrsc.org Quantum chemical calculations suggest a strong coupling between the two hydrogen bonds, allowing the two protons to transfer simultaneously, as a single proton transfer is energetically unfavorable. nih.gov
Low-Barrier Proton Transfer: The structure of 2-(hydroxyaminomethylidene)-indan-1,3-dione has been investigated using quantum-chemical calculations, NMR spectroscopy, and X-ray crystallography. researchgate.net The calculations indicate the likely coexistence of two tautomeric forms, with a fast intramolecular proton transfer occurring between them. The energy barrier for this proton transfer reaction was calculated to be very low, at 2.30 kcal/mol, facilitating rapid interconversion. researchgate.net
Excited-State Intramolecular Proton Transfer (ESIPT): The photochemistry of 2-acetylindan-1,3-dione provides a clear example of ESIPT. nih.gov In its ground state, this molecule exists as an exocyclic enol with an internal hydrogen bond. Upon electronic excitation, it undergoes an ultrafast proton transfer (estimated at approximately 160 fs) to form a vibrationally hot endocyclic enol. This is followed by vibrational relaxation and eventual decay back to the ground state. nih.gov This ultrafast ESIPT process is responsible for the large Stokes shift observed in its fluorescence spectrum. nih.gov
Spectroscopic and Structural Characterization of 2,2 Dimethyl 1h Indene 1,3 2h Dione
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.
Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation
For 2,2-Dimethyl-1H-indene-1,3(2H)-dione, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic protons on the benzene (B151609) ring would typically appear as a complex multiplet in the downfield region (approximately 7.8-8.0 ppm) due to their varied electronic environments. The six protons of the two methyl groups at the C2 position are chemically equivalent and would, therefore, produce a single, sharp singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons (C1 and C3) would be the most deshielded, appearing at the lowest field (around 200 ppm). The quaternary carbon (C2) bearing the two methyl groups would also have a characteristic chemical shift. The carbons of the aromatic ring would produce a set of signals in the aromatic region (typically 120-140 ppm), and the methyl carbons would appear at a high field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~7.8-8.0 (m) | ~123-136 |
| Methyl (CH₃) | Singlet | ~25 |
| Carbonyl (C=O) | - | ~200 |
| Quaternary C2 | - | ~50 |
| Aromatic Quaternary C | - | ~135-145 |
Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.
2D NMR Techniques for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity within a molecule. youtube.comtamu.edusdsu.edunih.govwalisongo.ac.iduvic.ca
COSY: A ¹H-¹H COSY spectrum would reveal correlations between vicinal protons. In the case of this compound, this would primarily show correlations among the protons on the aromatic ring, helping to assign their specific positions.
HSQC/HMQC: An HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms. youtube.comtamu.edusdsu.edunih.gov This would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.
Vibrational Spectroscopy (IR and Raman) Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Characteristic Absorption Frequencies and Their Interpretation
The IR spectrum of this compound is expected to be dominated by the stretching vibrations of the two carbonyl groups. Due to symmetric and asymmetric stretching modes, two distinct, strong absorption bands would be anticipated in the region of 1700-1740 cm⁻¹. The exact positions of these bands can be influenced by the five-membered ring strain and the electronic effects of the benzene ring.
Other characteristic absorptions would include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the methyl groups (around 2850-2960 cm⁻¹). C-H bending vibrations and C-C stretching vibrations within the aromatic and aliphatic parts of the molecule would appear in the fingerprint region (below 1600 cm⁻¹).
Raman spectroscopy would provide complementary information. jasco-global.comcurrentseparations.commdpi.com The symmetric stretching of the C=C bonds in the aromatic ring typically gives a strong Raman signal. The C=O stretching vibrations would also be Raman active.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (dione) | Asymmetric stretch | ~1740 | Strong (IR) |
| C=O (dione) | Symmetric stretch | ~1710 | Strong (IR) |
| Aromatic C-H | Stretch | 3000-3100 | Medium (IR) |
| Aliphatic C-H (methyl) | Stretch | 2850-2960 | Medium (IR) |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong (IR, Raman) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Molecular Ion Detection and Fragmentation Pattern Analysis
The electron impact (EI) mass spectrum of 2,2-dimethyl-1,3-indandione has been studied in detail. The 70 eV EI mass spectrum shows a molecular ion peak ([M]⁺˙) at m/z 174, which corresponds to the molecular weight of the compound (C₁₁H₁₀O₂).
The fragmentation of 2,2-dimethyl-1,3-indandione is characterized by the primary loss of a methyl radical (·CH₃) to form a highly abundant ion at m/z 159. Another significant fragmentation pathway involves the loss of an ethene molecule (C₂H₄), leading to an ion at m/z 146. A minor fragmentation process observed is the loss of carbon monoxide (CO). The interconversion of the molecular ion to its isomer, 3-isopropylidenephthalide ion, prior to fragmentation has also been proposed to explain the observed fragmentation patterns.
Table 3: Major Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 174 | [C₁₁H₁₀O₂]⁺˙ (Molecular Ion) | Ionization of the parent molecule |
| 159 | [M - CH₃]⁺ | Loss of a methyl radical |
| 146 | [M - C₂H₄]⁺˙ | Loss of an ethene molecule |
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions, further confirming the identity of the compound.
X-ray Crystallography for Solid-State Structural Determination
The definitive three-dimensional arrangement of atoms and molecules of this compound in the solid state has been elucidated through single-crystal X-ray diffraction analysis. This powerful technique provides precise coordinates of the atoms within the crystal lattice, offering a detailed insight into the molecule's conformation and the supramolecular architecture established by intermolecular forces.
The crystallographic data for this compound reveals a monoclinic crystal system with the space group P2₁/.c. The unit cell parameters are a = 6.840(1) Å, b = 15.118(3) Å, c = 8.941(2) Å, and β = 107.58(3)°. Each unit cell contains four molecules of the compound.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₁₀O₂ |
| Formula weight | 174.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 6.840(1) |
| b (Å) | 15.118(3) |
| c (Å) | 8.941(2) |
| β (°) | 107.58(3) |
| Volume (ų) | 880.3(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.314 |
The molecular structure of this compound consists of a planar indane-1,3-dione core. The five-membered ring, containing the two carbonyl groups and the dimethyl-substituted carbon, is nearly planar. The fused benzene ring is, as expected, planar. The two methyl groups are situated on the C2 carbon, which is positioned between the two carbonyl carbons (C1 and C3).
The solid-state structure of this compound is stabilized by a network of weak intermolecular interactions. Due to the absence of strong hydrogen bond donors (like O-H or N-H), the packing is dominated by weaker C-H...O contacts and potential π-stacking interactions.
The primary intermolecular contacts are of the C-H...O type. In these interactions, a hydrogen atom attached to a carbon atom (a C-H group) acts as a weak hydrogen bond donor, interacting with an oxygen atom of a carbonyl group on an adjacent molecule. These interactions, although individually weak, collectively contribute significantly to the cohesion of the crystal lattice. For instance, hydrogen atoms of the aromatic ring and the methyl groups can participate in such contacts with the carbonyl oxygen atoms of neighboring molecules.
Computational Chemistry and Theoretical Studies on 2,2 Dimethyl 1h Indene 1,3 2h Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the properties of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in understanding the fundamental aspects of 2,2-Dimethyl-1H-indene-1,3(2H)-dione at the electronic level.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of a molecule is typically the determination of its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule. The indene-1,3-dione core is largely planar, and the key structural parameters of interest are the bond lengths, bond angles, and dihedral angles.
The presence of the two methyl groups at the C2 position introduces steric hindrance that influences the local geometry. It is expected that the C-C bonds of the five-membered ring will exhibit lengths and angles typical for sp³ and sp² hybridized carbon atoms. The carbonyl groups (C=O) are predicted to have bond lengths characteristic of double bonds, and the benzene (B151609) ring will display aromatic bond lengths.
Conformational analysis would explore the rotational barriers of the methyl groups. However, due to the gem-dimethyl substitution, the conformational landscape is significantly simplified compared to monosubstituted or disubstituted analogs at different positions. The primary conformation is expected to be the one that minimizes steric repulsion between the methyl groups and the adjacent carbonyl oxygens.
Table 1: Predicted Structural Parameters for this compound (Illustrative Data Based on Similar Compounds)
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-C (Aliphatic) Bond Length | ~1.54 Å |
| C-C (Aromatic) Bond Length | ~1.40 Å |
| C-CH₃ Bond Length | ~1.53 Å |
| O=C-C Angle | ~120° |
| H₃C-C-CH₃ Angle | ~109.5° |
Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Energy Gaps (HOMO-LUMO) and Molecular Orbitals
The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is anticipated to be centered on the electron-withdrawing dicarbonyl system. This distribution is characteristic of many organic molecules with both electron-donating and electron-accepting moieties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.
Table 2: Illustrative Frontier Molecular Orbital Energies for Indene-1,3-dione Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1H-indene-1,3(2H)-dione | -7.0 | -2.5 | 4.5 |
| 2-Methylene-1H-indene-1,3(2H)-dione | -6.8 | -3.0 | 3.8 |
| This compound (Predicted) | -6.9 | -2.6 | 4.3 |
Note: The data for the parent and methylene-substituted indene-1,3-dione are representative values from computational studies on related systems. The values for this compound are estimations based on the electronic effects of the methyl groups.
Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the carbonyl groups due to the high electronegativity of oxygen. The aromatic ring will likely exhibit a moderately negative potential. The hydrogen atoms of the methyl groups and the aromatic ring will show positive potential. This charge distribution is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.
Advanced Computational Methodologies for Reactivity and Selectivity
Beyond the ground-state properties, computational chemistry can be employed to explore the reaction pathways and predict the reactivity and selectivity of chemical transformations.
Transition State Characterization and Reaction Barrier Calculations
To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy corresponds to a faster reaction rate.
Computational methods, such as DFT, can be used to locate and characterize transition states. For reactions involving this compound, such as nucleophilic addition to one of the carbonyl groups, transition state calculations can provide valuable information about the feasibility and kinetics of the reaction. These calculations can help in understanding how the dimethyl substitution at the C2 position might influence the reactivity compared to the unsubstituted parent compound. Theoretical investigations on similar purine alkaloids have successfully utilized DFT to optimize reactant, product, and transition state geometries. researchgate.net
Global and Local Reactivity Indices (e.g., Electrophilicity, Nucleophilicity, Fukui Functions)
Global and local reactivity indices, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. A higher electrophilicity index indicates a better electrophile.
Nucleophilicity Index (N): A measure of the electron-donating ability of a molecule.
Local Reactivity Indices , such as Fukui functions , provide information about the reactivity of specific atomic sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic and electrophilic attack. For instance, in this compound, the Fukui functions would likely predict the carbonyl carbons to be the most electrophilic sites.
Table 3: Illustrative Global Reactivity Indices for Indene-1,3-dione Derivatives (in eV)
| Compound | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| 1H-indene-1,3(2H)-dione | 4.75 | 2.25 | 5.02 |
| 2-Methylene-1H-indene-1,3(2H)-dione | 4.90 | 1.90 | 6.32 |
| This compound (Predicted) | 4.75 | 2.15 | 5.24 |
Note: The data presented is based on representative values for similar compounds and serves an illustrative purpose.
Investigation of Tautomerism and Isomerism via Computational Methods
Computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules, including the subtle interplay of tautomeric and isomeric forms. For this compound and its parent compound, 1,3-indandione (B147059), theoretical methods are crucial for understanding phenomena that can be challenging to probe experimentally.
Energetic and Structural Aspects of Keto-Enol Tautomerism
The presence of a dicarbonyl system in this compound suggests the possibility of keto-enol tautomerism, a fundamental concept in organic chemistry. comporgchem.com This process involves the interconversion between the diketo form and its corresponding enol isomer, which includes a shift of a proton and a rearrangement of pi electrons. frontiersin.org Computational methods, particularly Density Functional Theory (DFT), are widely used to explore the thermodynamics and kinetics of such tautomerizations. orientjchem.org
Studies on analogous β-dicarbonyl compounds reveal that the relative stability of the keto and enol forms is influenced by several factors, including intramolecular hydrogen bonding, solvent effects, and electronic properties of substituents. rsc.org For many 1,3-dicarbonyl systems, the enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. However, in cyclic systems like 1,3-indandione, the geometric constraints can alter this balance.
Quantum-chemical calculations on related 1,3-indandione derivatives provide insight into the energetic landscape of this tautomerism. researchgate.net These studies typically calculate the total electronic energies, zero-point energies (ZPE), and Gibbs free energies to determine the relative stabilities of the tautomers and the energy barrier for their interconversion. researchgate.net For instance, calculations on 2-(hydroxyaminomethylidene)-indan-1,3-dione show that the enol-like tautomer is the more stable form. researchgate.net The solvent environment also plays a critical role; polar solvents can stabilize the more polar keto tautomer, whereas nonpolar solvents may favor the enol form, which is stabilized by intramolecular hydrogen bonds. orientjchem.orgrsc.org
Structural parameters derived from these calculations, such as bond lengths and angles, offer a detailed picture of the geometric changes accompanying tautomerization. researchgate.net Upon conversion from the keto to the enol form, a C=O bond is elongated to a C-O single bond, a C-C single bond becomes a C=C double bond, and a new O-H bond is formed.
Below is a table summarizing representative computational data for the keto-enol tautomerism of analogous dicarbonyl compounds.
| Compound/System | Method | Property | Value |
| 2-(hydroxyaminomethylidene)-indan-1,3-dione researchgate.net | MP2/6-311G | Relative Stability (ΔH₀, kcal/mol) | Enol form is more stable |
| 2-(hydroxyaminomethylidene)-indan-1,3-dione researchgate.net | MP4/6-311G//MP2/6-311G** | Activation Barrier (ΔH₀#, kcal/mol) | 2.13 |
| 3-phenyl-2,4-pentanedione orientjchem.org | B3LYP/6-31+G(d) | Energy Difference (ΔE, kcal/mol, Gas Phase) | -17.89 (Keto is more stable) |
| 3-phenyl-2,4-pentanedione orientjchem.org | B3LYP/6-31+G(d) | Energy Difference (ΔE, kcal/mol, Water) | -16.50 (Keto is more stable) |
| 3-phenyl-2,4-pentanedione orientjchem.org | B3LYP/6-31+G(d) | Activation Barrier (kcal/mol, Gas Phase) | 30.61 |
This table presents data from computational studies on compounds analogous to this compound to illustrate typical energetic values.
Dynamics of Proton Transfer in Analogues
The interconversion between keto and enol tautomers is fundamentally a proton transfer reaction. Computational studies on 1,3-indandione analogues have elucidated the dynamics of this process. nih.gov In many cases, the proton transfer is an intramolecular event, proceeding through a cyclic transition state. orientjchem.org The energy barrier associated with this transfer is a key determinant of the rate of tautomerization. researchgate.net
For example, DFT calculations on 3,3′-dihydroxy-2,2′-biindan-1,1′-dione, an analogue featuring intramolecular hydrogen bonds, have been used to model the tautomerization process via intramolecular double proton transfer. nih.gov Such studies optimize the structures of the ground state, the transition state, and the final tautomer to map the potential energy surface of the reaction. nih.gov The results indicate that the two protons can transfer in a strongly correlated manner due to the π-conjugated system linking them. nih.gov
The activation barrier for intramolecular proton transfer can be quite low. In a study of 2-(hydroxyaminomethylidene)-indan-1,3-dione, the activation barrier was calculated to be as low as 2.13 kcal/mol. researchgate.net This low barrier suggests that the proton transfer is rapid. Computational models can also predict the effect of isotopic substitution on the reaction dynamics. Replacing labile protons with deuterium or tritium generally leads to an increase in the activation barrier due to the heavier mass, slowing the rate of transfer. researchgate.net In some systems, the energy barriers for intramolecular proton transfer can be very high, making the reaction unlikely without a catalyst or solvent assistance. bas.bg The solvent can play a direct role by forming hydrogen-bonded bridges, thereby lowering the energy barrier and facilitating the proton transfer. bas.bg
| Compound | Method | Activation Barrier (kcal/mol) | Note |
| 2-(hydroxyaminomethylidene)-indan-1,3-dione researchgate.net | MP4/6-311G//MP2/6-311G | 2.13 | Intramolecular proton transfer |
| Cytosine (analogue for N-H/O-H transfer) bas.bg | DFT | 36.76 | Unimolecular oxo-enol tautomerization |
This table provides calculated activation barriers for proton transfer in analogue systems to highlight the range of energy barriers possible.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique provides valuable insights into the dynamic behavior of molecules, including their interactions with surfaces and surrounding solvent molecules, which is particularly relevant for applications like corrosion inhibition. researchgate.net
Adsorption Behavior and Interfacial Interactions (as seen in corrosion studies for analogues)
While specific MD studies on this compound as a corrosion inhibitor are not widely available, extensive research on analogous organic compounds provides a framework for understanding its potential behavior. mdpi.com MD simulations are a powerful tool for investigating the interactions at the interface between an inhibitor molecule and a metal surface at the atomic level. mdpi.comresearchgate.net These simulations can predict the adsorption energy, which quantifies the strength of the interaction, and the equilibrium adsorption configuration of the molecule on the surface. mdpi.com
In corrosion studies, MD simulations are used to model the adsorption of inhibitor molecules onto a metal surface, such as iron or aluminum, in a simulated corrosive environment. mdpi.comresearchgate.net The results often show that organic inhibitors adsorb onto the metal surface in a flat-lying or planar orientation. mdpi.com This orientation maximizes the contact area between the molecule's π-electron systems (like the benzene ring in the indandione core) and the metal surface, leading to strong adsorption and the formation of a protective film. mdpi.com
The interaction or adsorption energy is a key parameter calculated from these simulations. A higher negative value for adsorption energy indicates a more stable and stronger adsorption of the inhibitor on the metal surface. mdpi.com For example, simulations of pyridine derivatives on an Fe(110) surface have been used to calculate these energies, providing a quantitative measure of their potential inhibition efficiency. mdpi.com These theoretical calculations, combined with quantum mechanics methods like DFT, help elucidate the mechanism of inhibition, which can involve physisorption, chemisorption, or a combination of both. researchgate.net
| Inhibitor Molecule (Analogue) | Metal Surface | Adsorption Energy (kcal/mol) |
| Pyridine mdpi.com | Fe(110) | -110.1 |
| 2-aminopyridine mdpi.com | Fe(110) | -123.6 |
| 3-aminopyridine mdpi.com | Fe(110) | -125.7 |
| 4-aminopyridine mdpi.com | Fe(110) | -121.2 |
This table presents data from MD simulations of analogue compounds on an iron surface to illustrate typical adsorption energy values.
Advanced Academic Applications of 2,2 Dimethyl 1h Indene 1,3 2h Dione
Photoinitiators and Photopolymerization Systems
The development of photoinitiators that operate under visible light is an active area of research, aiming to replace traditional UV initiators to improve safety and energy efficiency. researchgate.net The indane-1,3-dione scaffold has been identified as a promising framework for designing highly efficient visible-light photoinitiators. researchgate.net
Photoinitiators based on the indene-1,3(2H)-dione core are typically designed as push-pull dyes. researchgate.netbohrium.com In this architecture, the indene-1,3(2H)-dione moiety serves as the potent electron-accepting group (A), which is connected to an electron-donating group (D) through a π-conjugated bridge. bohrium.com The presence of the activated methylene (B1212753) group in the unsubstituted indane-1,3-dione makes it an ideal candidate for synthesis via Knoevenagel condensation with various aldehydes to create these push-pull structures. researchgate.netacs.org
The general mechanism involves a multi-component photoinitiating system (PIS), often consisting of the indenedione-based dye, a co-initiator such as a tertiary amine (e.g., ethyl dimethylaminobenzoate, EDB) or an iodonium (B1229267) salt. bohrium.comresearchgate.netanu.edu.au Upon irradiation with light of a suitable wavelength (e.g., 405 nm LED), the dye is excited to its singlet state, followed by intersystem crossing to the triplet state. bohrium.com This excited state can then undergo an electron transfer reaction with the co-initiator. For instance, when used with an iodonium salt (electron acceptor) and an amine (electron/hydrogen donor), the excited dye can initiate redox reactions that ultimately generate free radicals capable of starting polymerization. bohrium.comresearchgate.net The formation of these radicals has been confirmed through techniques like electron spin resonance (ESR) spin-trapping experiments. bohrium.comanu.edu.au The 2,2-dimethyl substitution enhances the stability of the initiator, preventing side reactions associated with the acidic protons of the methylene bridge in the parent compound.
Indene-1,3(2H)-dione derivatives have demonstrated excellent performance in initiating the free-radical photopolymerization of acrylate (B77674) monomers. bohrium.comresearchgate.netresearchgate.net Their high photochemical reactivity, even under low-intensity light sources like LEDs or sunlight, makes them suitable for modern applications such as 3D printing (vat photopolymerization) and the fabrication of photocomposites. bohrium.comanu.edu.auresearchgate.net
In studies of three-component systems (dye/iodonium salt/amine), several push-pull dyes incorporating the indane-1,3-dione acceptor efficiently promoted the polymerization of trimethylolpropane (B17298) triacrylate (TMPTA). bohrium.comresearchgate.net The performance of these systems is highly dependent on the specific structure of the electron donor attached to the indenedione core. bohrium.com For example, certain dyes have achieved final conversions (FC) of nearly 99% upon exposure to sunlight. researchgate.net The high performance of these novel dyes makes them viable for creating complex 3D patterns with high resolution using techniques like direct laser writing (DLW). researchgate.netresearchgate.net Furthermore, polymerizable photoinitiators, where a methacrylate (B99206) group is incorporated into the dye structure, offer the advantage of being covalently linked into the polymer network, which reduces migration and can improve the thermal and mechanical properties of the final material. bohrium.com
Table 1: Performance of Indene-1,3-dione-Based Photoinitiating Systems (PIS) in the Polymerization of TMPTA PIS composition: Dye (0.1 wt%) / Iodonium Salt (2 wt%) / EDB (2 wt%) under LED irradiation at 405 nm.
Chromophores for Non-Linear Optical (NLO) Materials
Push-pull chromophores are essential for developing materials with second-order non-linear optical (NLO) properties, which have applications in optical data storage, telecommunications, and optical switching. nih.govmetu.edu.tr The indane-1,3-dione scaffold is a key component in the design of such materials. nih.govencyclopedia.pub
The NLO response of a molecule, particularly the first hyperpolarizability (β), is governed by its molecular structure. The push-pull design is a fundamental principle for achieving high NLO activity. This design involves linking a strong electron-donating (D) group to a strong electron-accepting (A) group through a π-conjugated system. This arrangement creates a molecule with a large ground-state dipole moment and significant charge transfer upon excitation, which are prerequisites for a large NLO response. metu.edu.tr
The synthesis of push-pull chromophores featuring the indene-1,3(2H)-dione acceptor is well-established. nih.gov A common and efficient method is the Knoevenagel condensation of a suitable aromatic aldehyde (acting as the D-π portion) with indane-1,3-dione. nih.govacs.org This reaction is often catalyzed by a base like piperidine (B6355638) or an ionic liquid. nih.govacs.org
A wide variety of electron-donating groups have been successfully incorporated to create a library of NLO chromophores. These donors range from simple dialkylamino-substituted phenyl rings to more complex, extended aromatic systems like pyrene (B120774) and carbazole (B46965) derivatives. bohrium.comnih.gov The choice of donor significantly impacts the resulting optical properties, including the wavelength of maximum absorption (λmax) and the degree of intramolecular charge transfer (ICT). For instance, replacing a simpler donor with a more powerful one generally leads to a red-shift in the absorption spectrum, indicating a smaller energy gap between the ground and excited states. nih.gov
Table 2: Examples of Push-Pull Chromophores with an Indene-1,3-dione Acceptor
Building Blocks for Complex Organic Synthesis and Heterocyclic Chemistry
The utility of 1,3-dicarbonyl compounds as building blocks in organic synthesis is well-documented. researchgate.net The parent indane-1,3-dione, with its three reactive sites, is a versatile precursor for a vast array of fused and spiro-heterocyclic compounds. researchgate.netresearchgate.net However, the synthetic role of 2,2-Dimethyl-1H-indene-1,3(2H)-dione is fundamentally different due to its structure.
The reactivity of the unsubstituted indane-1,3-dione is dominated by the active methylene group at the C2 position. These protons are acidic and easily removed by a base, allowing for a wide range of classical organic reactions, including Knoevenagel condensations, Michael additions, and multicomponent reactions to build complex heterocyclic systems like indenopyridines, indenofurans, and indenopyrazoles. researchgate.netresearchgate.net For example, 2-diazo-1H-indane-1,3-dione, prepared from the parent dione, is a key intermediate for producing numerous heterocyclic compounds. jazanu.edu.sa
In stark contrast, the gem-dimethyl groups at the C2 position of this compound completely block this avenue of reactivity. The absence of acidic α-protons means that it cannot enolize or participate in reactions that require nucleophilic attack from the C2 position. Consequently, its role as a building block is not for the de novo construction of fused heterocyclic rings in the same manner as its unsubstituted analog. Instead, this compound serves as a stable, non-reactive core that is incorporated into larger molecular architectures. Its function is primarily to impart specific electronic properties (i.e., as a strong electron acceptor) to the final molecule, as exemplified by its use in the photoinitiators and NLO chromophores discussed in the preceding sections. Its synthesis would typically be the final step, or it would be prepared as a stable entity to be linked into a larger system via reactions on other parts of the molecule, if any were available.
Table of Mentioned Compounds
Precursors for Polycyclic Aromatic Hydrocarbons and Heteroarenes
There is no available scientific literature detailing the use of this compound as a direct precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) or heteroarenes. The reactivity of the parent compound, 1H-indene-1,3(2H)-dione, in such transformations typically involves the active methylene group at the C2 position. The presence of the gem-dimethyl group at this position in this compound blocks this common reaction pathway, thus limiting its utility in conventional condensation and annulation reactions used to build larger aromatic systems.
Synthesis of Crown Ether Derivatives and Cyclophanes
No specific research has been published on the synthesis of crown ether derivatives or cyclophanes that incorporate the this compound unit. The synthesis of related structures using the unsubstituted indan-1,3-dione often relies on functionalization at the C2 position to build the macrocyclic framework. The steric hindrance and lack of a reactive site at the C2 position of the dimethylated analogue prevent the application of these established synthetic routes.
Formation of Indenodihydropyridine and Indenopyridine Scaffolds
The formation of indenodihydropyridine and indenopyridine scaffolds from indan-1,3-dione derivatives is a known synthetic transformation. However, these reactions typically proceed via Knoevenagel or similar condensations at the C2 position. A search of the chemical literature reveals no studies where this compound has been successfully employed to create these specific heterocyclic scaffolds. The blockage of the C2 position by the dimethyl groups is the primary reason for this lack of reactivity.
Organic Semiconductors and Electronic Materials
While indan-1,3-dione derivatives are explored in the field of organic electronics for their electron-accepting properties, there is a notable absence of research focused specifically on materials derived from this compound.
Design and Synthesis of Indene-1,3(2H)-dione-Based Organic Semiconductors
There are no published reports on the design or synthesis of organic semiconductors that are specifically based on the this compound core. The introduction of gem-dimethyl groups is a common strategy in materials science to enhance solubility and influence molecular packing, yet this has not been applied or documented for this particular compound in the context of semiconductor design.
Charge Transport Mechanisms in Indandione Derivatives
Given the lack of synthesized organic semiconductors based on this compound, there is consequently no research available on the charge transport mechanisms within such materials. Studies on charge mobility, energy levels (HOMO/LUMO), and other critical electronic properties have not been conducted.
Supramolecular Chemistry and Self-Assembly
The potential role of this compound in supramolecular chemistry and self-assembly has not been investigated. The carbonyl groups could theoretically participate in hydrogen bonding, and the aromatic ring could engage in π-stacking interactions. However, no studies on its co-crystallization, host-guest chemistry, or formation of self-assembled monolayers or other ordered structures have been reported.
Controlled Assembly of Indene-1,3(2H)-dione Derivatives
The controlled assembly of molecules into well-defined supramolecular structures is a cornerstone of modern materials science and nanotechnology. While specific research on the controlled assembly of this compound is not extensively documented in publicly available literature, the broader family of indene-1,3-dione derivatives has been a subject of such investigations. The principles governing their assembly can be extrapolated to understand the potential of the 2,2-dimethyl derivative.
The indane-1,3-dione scaffold is a versatile building block for creating a wide array of derivatives. aspur.rs The active methylene group located between the two carbonyls is a prime site for chemical modifications, particularly through Knoevenagel condensation reactions. aspur.rsresearchgate.net This allows for the introduction of various functional groups, which in turn can be used to direct the self-assembly of the molecules through specific intermolecular interactions. For instance, the synthesis of push-pull dyes by reacting indane-1,3-dione with electron-donating aldehydes can lead to molecules with significant dipole moments, which can favor head-to-tail arrangements in the solid state. aspur.rs
Furthermore, the synthesis of macrocycles and cyclophanes incorporating the indane-1,3-dione unit has been reported. aspur.rs These larger structures are formed through reactions like Suzuki-Miyaura cross-coupling followed by metathesis, demonstrating a high degree of control over the final molecular architecture. aspur.rs The resulting macrocycles can act as hosts for guest molecules, forming inclusion complexes driven by non-covalent interactions.
While the gem-dimethyl substitution at the C2 position in this compound blocks the reactivity of the methylene group, it also introduces steric bulk. This steric hindrance would prevent the self-condensation reactions that can occur with the parent indane-1,3-dione, leading to more predictable assembly pathways. aspur.rs The dimethyl groups can also influence the packing of the molecules in the solid state, potentially favoring specific crystalline arrangements.
Non-Covalent Interactions in Supramolecular Architectures
The formation of ordered supramolecular architectures is governed by a variety of non-covalent interactions. In the context of this compound and its derivatives, several types of interactions are expected to play a crucial role in their crystal engineering and self-assembly.
The carbonyl groups of the indene-1,3-dione core are excellent hydrogen bond acceptors. wikipedia.org In the presence of suitable hydrogen bond donors, such as hydroxyl or amine groups on neighboring molecules, strong and directional O···H–N or O···H–O hydrogen bonds can form, leading to the construction of one-, two-, or three-dimensional networks. researchgate.net
The aromatic phenyl ring of the indane scaffold provides a platform for π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are a significant driving force in the packing of many aromatic compounds and can lead to the formation of columnar or layered structures. researchgate.net
The introduction of specific functional groups onto the indane-1,3-dione scaffold can introduce other types of non-covalent interactions. For example, the incorporation of halogen atoms can lead to halogen bonding, a directional interaction between a halogen atom and a Lewis base. The synthesis of crown ether derivatives of indane-1,3-dione introduces the possibility of host-guest complexation with metal cations, driven by ion-dipole interactions. aspur.rs
Corrosion Inhibition Studies (using 1H-Indene-1,3(2H)-dione Derivatives)
A significant area of application for 1H-Indene-1,3(2H)-dione derivatives is in the field of corrosion inhibition, particularly for the protection of steel in acidic environments. researchgate.net These organic compounds function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.gov The effectiveness of these inhibitors is closely related to their molecular structure, which dictates the nature and strength of their interaction with the metal surface. nih.gov
The adsorption process can involve both physisorption, which is based on electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of heteroatoms (such as oxygen and nitrogen) in the inhibitor molecule and the vacant d-orbitals of the metal atoms. aspur.rs
Research has shown that various derivatives of 1H-indene-1,3(2H)-dione exhibit excellent corrosion inhibition properties for carbon steel in hydrochloric acid solutions. The inhibition efficiency is dependent on the concentration of the inhibitor, with higher concentrations generally leading to better protection. Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the molecular properties of these inhibitors with their performance. researchgate.net These studies indicate that parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the energy gap (ΔE) are crucial in determining the inhibition efficiency. A higher HOMO energy suggests a greater ability of the molecule to donate electrons to the metal surface, while a lower LUMO energy indicates a greater ability to accept electrons from the metal, facilitating strong adsorption.
The following table summarizes the inhibition efficiencies of several 1H-indene-1,3(2H)-dione derivatives that have been studied as corrosion inhibitors.
| Compound Name | Concentration (M) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 2-benzenesulfonyl-hydrazone-2H-indene-1,3-dione | 21 x 10-6 | 93.3 | researchgate.net |
| 2-(4-amidinophenyl)-5-[(4-dimethylamino) phenyl] thiophene (B33073) hydrochloride | 21 x 10-6 | 93.3 | researchgate.net |
| 2-(4-amidino-3-fluorophenyl)-5-[(4-dimethylamino) phenyl] thiophene hydrochloride | 21 x 10-6 | 91.1 | researchgate.net |
Tautomerism and Isomerism in 2,2 Dimethyl 1h Indene 1,3 2h Dione Systems
Investigation of Keto-Enol Tautomeric Equilibrium
Keto-enol tautomerism is a common phenomenon in 1,3-dicarbonyl compounds, where an equilibrium exists between a diketo form and one or more enol forms. This process typically involves the migration of a proton from the carbon atom situated between the two carbonyl groups (the α-carbon) to one of the carbonyl oxygens, resulting in the formation of a hydroxyl group and a carbon-carbon double bond.
In the case of 2,2-dimethyl-1H-indene-1,3(2H)-dione, the α-carbon is quaternary, meaning it is bonded to two methyl groups and two carbonyl carbons, and therefore lacks an α-hydrogen. The absence of this acidic proton significantly inhibits the conventional pathway for keto-enol tautomerism. Consequently, the compound predominantly exists in the diketo form.
While less common, the possibility of enolization involving a proton from one of the methyl groups at the 2-position could be considered. This would lead to an exocyclic enol tautomer. However, such a tautomer is generally expected to be significantly less stable than the diketo form due to the disruption of the conjugated system within the five-membered ring and the higher energy associated with exocyclic double bonds.
Studies on related 2-substituted indan-1,3-diones, such as 2-formyl-indan-1,3-dione and 2-acetyl-indan-1,3-dione, have shown that the tautomeric equilibrium is heavily influenced by the nature of the substituent at the 2-position. nih.gov For these compounds, the enol form can be stabilized through the formation of an intramolecular hydrogen bond. In this compound, such intramolecular hydrogen bonding is not possible, further favoring the diketo tautomer.
Consideration of Ring-Chain Tautomerism in Analogues
Ring-chain tautomerism is another form of isomerism where a molecule can exist in equilibrium between an open-chain structure and a cyclic (ring) structure. nih.gov This type of tautomerism is most frequently observed in molecules that possess both a nucleophilic group (like a hydroxyl or amino group) and an electrophilic group (like a carbonyl group) that can react intramolecularly to form a heterocyclic ring. nih.gov
For this compound itself, ring-chain tautomerism is not a plausible consideration as it lacks the necessary functional groups to undergo such an intramolecular cyclization.
However, in analogues of indandione where the substituent at the 2-position contains a suitable nucleophile, ring-chain tautomerism can become a relevant process. For instance, theoretical studies on 2-carboxyamide-indan-1,3-dione have investigated the potential for different tautomeric forms, including those that could be considered intermediates in a ring-chain type transformation. researchgate.net While not a true ring-chain tautomerism in the classical sense, the interplay between different tautomers can involve the formation of new intramolecular interactions.
Spectroscopic Signatures of Tautomeric Forms
The predominant tautomeric form of this compound can be unequivocally identified by spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: The IR spectrum of the diketo form of this compound is expected to show strong absorption bands characteristic of the two carbonyl groups. These typically appear in the region of 1700-1740 cm⁻¹. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which would be indicative of a hydroxyl group, would confirm the absence of any significant concentration of an enol tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide clear evidence for the diketo structure. The key features would be:
A singlet corresponding to the six protons of the two equivalent methyl groups at the 2-position.
Multiplets in the aromatic region corresponding to the four protons of the benzene (B151609) ring.
The ¹³C NMR spectrum would also be informative, showing:
Two distinct resonances for the carbonyl carbons, typically in the range of 190-210 ppm.
A quaternary carbon resonance for the C2 atom.
Resonances for the methyl carbons and the aromatic carbons.
The absence of signals corresponding to a C=C-OH group in both ¹H and ¹³C NMR spectra would further confirm that the compound exists almost exclusively in the diketo form in solution.
Computational Analysis of Tautomeric Preferences and Dynamics
Computational chemistry provides a powerful tool for investigating the relative stabilities of different tautomers, even for those that are not experimentally observable in significant quantities. Density Functional Theory (DFT) and ab initio methods can be used to calculate the energies of the diketo and potential enol forms of this compound, as well as the energy barriers for their interconversion.
For instance, in a study of 2-formyl- and 2-acetyl-indan-1,3-dione, the enol tautomer was found to be significantly stabilized. researchgate.net Conversely, for this compound, computational analysis is expected to show a strong preference for the diketo form due to the lack of an enol-stabilizing substituent.
The following table, adapted from a study on other 2-substituted indan-1,3-diones, illustrates the kind of data that can be obtained from computational analysis. It is important to note that these values are for different compounds and are presented here for illustrative purposes to show the magnitude of energy differences that can be expected.
Table 1: Calculated Relative Energies of Tautomers for a generic 2-substituted Indan-1,3-dione (Illustrative)
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Solution |
| Diketo | 0.0 (Reference) | 0.0 (Reference) |
| Enol 1 | +5.2 | +3.8 |
| Enol 2 | +8.1 | +6.5 |
Data is hypothetical and for illustrative purposes only.
Q & A
Q. What are the optimized laboratory-scale synthesis routes for 2,2-dimethyl-1H-indene-1,3(2H)-dione?
The compound is typically synthesized via alkylation of 1H-indene-1,3(2H)-dione using methylating agents (e.g., dimethyl sulfate) under basic conditions (e.g., sodium methoxide in ethyl acetate). A three-component reaction involving indole, arylaldehydes, and indene-dione precursors in aqueous media at room temperature provides an eco-friendly alternative, yielding up to 85% with reduced environmental impact . For regioselective dimethylation, refluxing in ethanol with excess methyl iodide and K₂CO₃ ensures substitution at the 2-position .
Q. How is structural characterization performed for this compound derivatives?
Characterization employs:
- ¹H/¹³C NMR : Distinct carbonyl signals (δ ~190-200 ppm in ¹³C) and methyl protons (δ ~1.3-1.5 ppm in ¹H).
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C=O at 1.21 Å) and dihedral angles to confirm steric effects of dimethyl groups .
- IR spectroscopy : Strong C=O stretches at 1700-1750 cm⁻¹ and enolic O-H stretches (if tautomerized) at 2500-3000 cm⁻¹ .
Q. What solvents stabilize specific tautomeric forms of this compound?
In polar aprotic solvents (DMF, DMSO), the diketo form dominates due to reduced proton mobility. In protic solvents (ethanol, water), enolization increases, confirmed by UV-Vis shifts (λmax ~350 nm for enol vs. ~320 nm for diketo) .
Advanced Research Questions
Q. How do steric effects from the 2,2-dimethyl group influence reactivity in Diels-Alder reactions?
The dimethyl groups hinder planarization of the indene-dione core, reducing electron-deficient character and slowing cycloaddition kinetics. Computational modeling (DFT) shows a 15-20% decrease in reaction rate compared to non-methylated analogs. Experimental validation via HPLC monitoring of adduct formation confirms this trend .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response profiling : IC₅₀ values for antimicrobial activity (e.g., ~50 μM against E. coli) vs. cytotoxic thresholds (e.g., >100 μM in mammalian cells) clarify selective toxicity .
- Structural analogs : Compare methylated vs. halogenated derivatives to isolate electronic vs. steric contributions to bioactivity .
Q. How is computational modeling applied to predict the compound’s semiconductor properties?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps (~3.1 eV), correlating with experimental conductivity measurements (10⁻⁶ S/cm). Tautomerism (diketo vs. enol) modifies charge distribution, validated by cyclic voltammetry showing redox peaks at -1.2 V (reduction) and +1.5 V (oxidation) .
Q. What analytical methods quantify trace impurities in synthesized batches?
- HPLC-MS : Detects residual phthalic anhydride (<0.1% w/w) using a C18 column (acetonitrile/water gradient).
- TGA-DSC : Identifies decomposition intermediates (e.g., methyl ketones) above 200°C .
Methodological Case Studies
8. Case Study: Resolving conflicting XRD data for polymorphs
A 2024 study observed discrepancies in unit cell parameters (e.g., a-axis varying by 0.5 Å). Resolution involved:
- Rietveld refinement (via SHELXL) to account for preferred orientation in powder samples.
- Variable-temperature XRD : Confirmed a reversible phase transition at 120°C, explaining lattice parameter shifts .
9. Case Study: Optimizing enantioselective synthesis
A 2025 protocol achieved 90% enantiomeric excess using N-heterocyclic carbene (NHC) catalysts. Key steps:
- Chiral catalyst screening : (S)-BTM outperformed (R)-Binap in THF at -20°C.
- Kinetic resolution : Monitoring via chiral HPLC (Chiralpak IA column) ensured stereochemical purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
